molecular formula C30H37N5O2 B12750131 N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide CAS No. 126554-49-2

N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide

Cat. No.: B12750131
CAS No.: 126554-49-2
M. Wt: 499.6 g/mol
InChI Key: LGBXTXLXCHYMNS-QLOWOONCSA-N
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Description

N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in medicine and research.

Properties

CAS No.

126554-49-2

Molecular Formula

C30H37N5O2

Molecular Weight

499.6 g/mol

IUPAC Name

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(phenylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C30H37N5O2/c1-4-14-34-20-22(17-25-24-12-8-13-26-28(24)21(19-31-26)18-27(25)34)29(36)35(16-9-15-33(2)3)30(37)32-23-10-6-5-7-11-23/h4-8,10-13,19,22,25,27,31H,1,9,14-18,20H2,2-3H3,(H,32,37)/t22-,25?,27-/m1/s1

InChI Key

LGBXTXLXCHYMNS-QLOWOONCSA-N

Isomeric SMILES

CN(C)CCCN(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NC5=CC=CC=C5

Canonical SMILES

CN(C)CCCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common reagents and conditions may include:

    Starting Materials: Ergoline derivatives, dimethylamine, phenyl isocyanate, and allyl bromide.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems and potential therapeutic uses.

    Medicine: Investigating its pharmacological properties and potential as a drug candidate.

    Industry: Use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Receptors, enzymes, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ergoline Derivatives: Compounds like lysergic acid diethylamide (LSD) and ergotamine.

    Dimethylamino Compounds: Similar structures with dimethylamino groups.

    Phenylamino Compounds: Compounds containing phenylamino groups.

Uniqueness

N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological properties.

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